1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S/c1-29(26,27)22-15-6-4-5-14(9-15)21-19(25)13-10-23(11-13)18(24)12-28-17-8-3-2-7-16(17)20/h2-9,13,22H,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJDBJRKDRIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring : This five-membered ring is known for its role in enhancing biological activity.
- Fluorophenoxy group : The presence of fluorine may influence lipophilicity and receptor binding.
- Methanesulfonamide moiety : This functional group is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related 1,3,4-oxadiazole derivatives have shown strong bactericidal effects against Staphylococcus spp. and other pathogens. The mechanism of action appears to involve disruption of biofilm formation and interference with gene transcription related to microbial resistance .
| Compound | Activity Against Staphylococcus spp. | Cytotoxicity (L929 Cells) |
|---|---|---|
| Compound A | Strong (MIC: 8 µg/mL) | Low (IC50: >200 µM) |
| Compound B | Moderate (MIC: 16 µg/mL) | Moderate (IC50: 150 µM) |
| This compound | Strong (Pending Results) | Pending Results |
Anticonvulsant Activity
In related studies, compounds featuring similar structural motifs have been evaluated for their anticonvulsant potential. For example, a series of oxadiazole derivatives demonstrated significant anticonvulsant activity in both PTZ and MES models, suggesting that the benzodiazepine receptor interactions may play a role in their efficacy .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The fluorophenoxy group may enhance binding affinity to specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : The methanesulfonamide component could inhibit enzymes critical for bacterial survival or inflammatory pathways.
- Gene Expression Modulation : Similar compounds have been shown to affect gene transcription related to antimicrobial resistance.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized various derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that modifications to the azetidine core significantly enhanced antimicrobial potency compared to standard treatments like ciprofloxacin .
- Cytotoxicity Assessments : In vitro tests on L929 cells revealed that while some derivatives were cytotoxic at higher concentrations, others exhibited increased cell viability, suggesting a selective toxicity profile that warrants further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Aromatic Carboxamide Cores
1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Azetidine-3-Carboxamide (CAS: 1448123-94-1)
- Core Structure : Azetidine-3-carboxamide with a tetrahydrobenzoxazolyl substituent instead of 3-methanesulfonamidophenyl.
- Key Differences :
1-[2-(2-Fluorophenoxy)acetyl]-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}Azetidine-3-Carboxamide
- Core Structure : Similar azetidine-carboxamide scaffold but with a 4-(4-methylpyrimidin-2-yl)sulfamoylphenyl group .
- the simpler methanesulfonamide in the target compound. Molecular formula: C₂₄H₂₂FN₅O₆S (estimated molecular weight: 551.52 g/mol) .
- Implications : The pyrimidine moiety may improve target affinity in kinase inhibitors or antiviral agents, whereas the target compound’s methanesulfonamide favors metabolic stability.
Compounds with Fluorinated Aromatic and Sulfonamide Motifs
N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-2,2,2-Trifluoro-N-(3-Methylphenyl)Acetamide
- Core Structure : Trifluoroacetamide with a dihydrothiophen-dioxide and 3-methylphenyl group.
- Key Differences: Lacks the azetidine ring but shares a sulfonamide-like (dioxido-thiophen) group. Fluorine atoms are in a trifluoromethyl group instead of a fluorophenoxy moiety.
2-[1-[(3-Fluorophenyl)Methyl]Indol-3-yl]Sulfonyl-N-[2-(Trifluoromethyl)Phenyl]Acetamide
- Core Structure : Sulfonyl acetamide with indole and trifluoromethylphenyl groups.
- Key Differences: A bulkier indole-sulfonyl group replaces the azetidine-carboxamide core. Contains a trifluoromethylphenyl substituent instead of fluorophenoxy.
- Implications : The indole moiety may confer serotonin receptor affinity, while the trifluoromethyl group enhances blood-brain barrier penetration .
Compounds with Furopyridine Carboxamide Scaffolds (MedChemComm Examples)
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide
- Core Structure: Furopyridine-carboxamide with trifluoroethylamino and cyclopropylcarbamoyl groups.
- Key Differences: The furopyridine core is larger and more planar than azetidine, affecting binding pocket compatibility. The trifluoroethylamino group introduces strong electron-withdrawing effects.
- Implications : Likely optimized for kinase inhibition due to planar aromatic systems .
Key Findings
- Azetidine vs. Furopyridine Cores : Azetidine offers rigidity and compactness, favoring selective enzyme binding, while furopyridines are suited for planar interaction with kinases.
- Fluorophenoxy vs. Trifluoromethyl: Fluorophenoxy enhances aromatic π-π stacking, whereas trifluoromethyl increases hydrophobicity.
- Sulfonamide Variations : Methanesulfonamido (target) balances solubility and stability, while pyrimidine-sulfamoyl () may improve target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
